Tiglate de butyle

Vue d'ensemble

Description

Butyl tiglate is a natural product found in Heracleum dissectum with data available.

Applications De Recherche Scientifique

Organic Chemistry

Reactivity and Substrate Use

Butyl tiglate is characterized by its reactive ester group, making it a valuable substrate in organic reactions. Researchers utilize it to study reaction mechanisms, kinetics, and catalyst efficiency in controlled laboratory settings. Its ability to participate in various organic transformations aids in understanding fundamental chemical processes.

Synthesis Methods

The synthesis of butyl tiglate can be achieved through several methods, including:

- Esterification : Reaction of tiglic acid with butanol in the presence of acid catalysts.

- Transesterification : Utilizing different alcohols to form butyl tiglate from other esters.

These methods highlight the versatility of butyl tiglate's production in laboratory environments.

Polymer Science

Incorporation into Polymers

Butyl tiglate can be incorporated into the synthesis of specific polymers. Researchers investigate its impact on polymer properties such as:

- Biodegradability : Enhancing the environmental friendliness of plastic materials.

- Mechanical Strength : Modifying physical properties for improved durability.

- Drug Delivery Systems : Utilizing its properties for controlled release formulations in pharmaceuticals.

Studies indicate that the inclusion of butyl tiglate can significantly alter the performance characteristics of polymers, making them suitable for various applications.

Environmental Studies

Behavior in Environmental Contexts

Scientists are exploring the environmental behavior of butyl tiglate to assess its degradation pathways and potential bioaccumulation. Research focuses on:

- Degradation Pathways : Understanding how butyl tiglate breaks down in natural environments.

- Impact on Organisms : Evaluating its toxicity and ecological effects on different species.

These studies are crucial for determining the environmental safety and sustainability of using butyl tiglate in industrial applications.

Biomedical Research

Anticancer Properties

Recent studies have highlighted the potential biomedical applications of butyl tiglate, particularly its anticancer effects. It has shown promise against various cancer cell lines by:

- Inducing Apoptosis : Triggering programmed cell death in cancerous cells.

- Inhibiting Cell Proliferation : Slowing down or stopping the growth of tumors.

These findings suggest that butyl tiglate could be further explored for therapeutic applications in oncology.

Comparative Analysis with Related Compounds

To better understand butyl tiglate's unique features, a comparison with structurally similar compounds is provided below:

| Compound | Chemical Formula | Applications |

|---|---|---|

| Butyl Acetate | C₆H₁₄O₂ | Solvent in coatings and adhesives |

| Butyl Propionate | C₇H₁₄O₂ | Flavoring agent; solvent |

| Methyl Tiglate | C₇H₁₄O₂ | Attractant in pest control |

This table illustrates how butyl tiglate's unique structure allows it to serve specific functions across various industries while sharing commonalities with other esters .

Case Studies

Several case studies have investigated the applications and effects of butyl tiglate:

-

Polymer Modification Study

A study demonstrated that incorporating butyl tiglate into biodegradable polymers improved their mechanical strength and reduced degradation time when exposed to environmental conditions. -

Anticancer Activity Research

In vitro studies showed that butyl tiglate exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further drug development. -

Environmental Impact Assessment

Research evaluated the degradation pathways of butyl tiglate in aquatic environments, revealing minimal bioaccumulation and rapid breakdown under sunlight exposure.

These case studies underscore the multifaceted applications of butyl tiglate across scientific disciplines, emphasizing its potential benefits and implications for future research .

Mécanisme D'action

Target of Action

Butyl tiglate, also known as tigilanol tiglate, primarily targets Protein Kinase C (PKC) and the C1 domain . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The role of PKC is significant in several signal transduction cascades .

Mode of Action

Butyl tiglate interacts with its targets by acting as a PKC activator . It binds to the C1 domain, leading to the activation of PKC . This interaction results in the disruption of tumor vasculature, leading to hemorrhagic necrosis of the lesion .

Biochemical Pathways

The activation of PKC by Butyl tiglate affects several biochemical pathways. It induces the death of endothelial and cancer cells via a caspase/gasdermin E-dependent pyroptotic pathway . At therapeutic doses, Butyl tiglate acts as a lipotoxin, binding to and promoting mitochondrial/endoplasmic reticulum (ER) dysfunction . This leads to unfolded protein response mt/ER upregulation, subsequent ATP depletion, organelle swelling, caspase activation, gasdermin E cleavage, and induction of terminal necrosis .

Pharmacokinetics

It is known that butyl tiglate is being developed as an intralesional agent for the treatment of various subcutaneous malignancies . This suggests that its bioavailability may be influenced by the method of administration.

Result of Action

The action of Butyl tiglate results in significant molecular and cellular effects. It induces the death of endothelial and cancer cells at therapeutically relevant concentrations . This leads to the disruption of tumor vasculature, causing hemorrhagic necrosis of the lesion . Additionally, Butyl tiglate promotes the release/externalization of damage-associated molecular patterns (HMGB1, ATP, calreticulin) from cancer cells in vitro and in vivo, characteristics indicative of immunogenic cell death (ICD) .

Activité Biologique

Butyl tiglate, an ester derived from tiglic acid and butanol, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

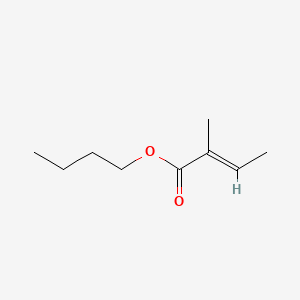

Butyl tiglate is characterized by its chemical structure, which allows it to participate in various biological interactions. Its molecular formula is CHO, and its CAS number is 7785-66-2. The compound is typically synthesized through the esterification of tiglic acid with butanol.

Biological Activities

Recent studies have highlighted several biological activities associated with butyl tiglate:

- Antioxidant Activity : Butyl tiglate exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is essential for preventing cellular damage and may contribute to its therapeutic potential in various conditions.

- Antimicrobial Effects : Research indicates that butyl tiglate possesses antimicrobial properties, making it a candidate for use in food preservation and as a natural antibacterial agent. Its effectiveness against certain bacteria and fungi has been documented, suggesting potential applications in pharmaceuticals and food industries.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is linked to various chronic diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines, although further studies are needed to elucidate this pathway fully.

Table 1: Summary of Biological Activities of Butyl Tiglate

| Biological Activity | Observations | References |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress markers | |

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Reduction in inflammatory markers in vitro |

Case Studies

- Antioxidant Efficacy Study : A study evaluated the antioxidant capacity of butyl tiglate using various assays (DPPH, ABTS). Results indicated a strong scavenging effect on free radicals, comparable to established antioxidants.

- Antimicrobial Assessment : In a controlled environment, butyl tiglate was tested against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative.

- Inflammation Model : In vitro experiments using macrophage cell lines demonstrated that butyl tiglate could downregulate the expression of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.

The biological activities of butyl tiglate can be attributed to its ability to interact with cellular pathways:

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals or chelating metal ions that catalyze oxidative reactions.

- Antimicrobial Mechanism : The disruption of bacterial cell membranes and interference with metabolic pathways are potential mechanisms through which butyl tiglate exerts its antimicrobial effects.

- Anti-inflammatory Mechanism : By modulating the NF-kB signaling pathway, butyl tiglate may reduce the production of inflammatory mediators.

Propriétés

IUPAC Name |

butyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-6-7-11-9(10)8(3)5-2/h5H,4,6-7H2,1-3H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGFLIOXJWFKKX-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7785-66-2 | |

| Record name | Butyl tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7785-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl (2E)-2-methylbut-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL (2E)-2-METHYLBUT-2-ENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD4CT8NDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.